REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[CH:29]=[N:28][C:13]3[N:14]([CH2:26][CH3:27])[C:15]4[N:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:16]=4[N:17]([CH3:20])[C:18](=[O:19])[C:12]=3[CH:11]=2)[CH:5]=[CH:6][CH:7]=1.N([O-])=O.[Na+].[N-:34]=[N+:35]=[N-].[Na+]>Cl.O>[N:1]([C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[CH:29]=[N:28][C:13]3[N:14]([CH2:26][CH3:27])[C:15]4[N:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:16]=4[N:17]([CH3:20])[C:18](=[O:19])[C:12]=3[CH:11]=2)[CH:5]=[CH:6][CH:7]=1)=[N+:34]=[N-:35] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)CCC1=CC2=C(N(C3=C(N(C2=O)C)C=CC(=N3)Cl)CC)N=C1
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing a precipitate
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes, and recrystallization (ether/petroleum ether)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C=CC1)CCC1=CC2=C(N(C3=C(N(C2=O)C)C=CC(=N3)Cl)CC)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |